molecular formula C10H14N2O5 B080816 Thymidine-alpha-14C CAS No. 13123-07-4

Thymidine-alpha-14C

Cat. No. B080816
CAS RN: 13123-07-4
M. Wt: 244.22 g/mol
InChI Key: IQFYYKKMVGJFEH-ROLIIFIXSA-N
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Description

Thymidine, also known as deoxythymidine, deoxyribosylthymine, or thymine deoxyriboside, is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in G1/early S phase .


Synthesis Analysis

The thymidine incorporation assay, a common assay, uses a strategy where a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division . This assay is used to measure the radioactivity in DNA recovered from the cells to determine the extent of cell division that has occurred in response to a test agent .


Molecular Structure Analysis

Thymidine is a nucleoside composed of deoxyribose (a pentose sugar) joined to the pyrimidine base thymine . Deoxythymidine can be phosphorylated with one, two, or three phosphoric acid groups, creating dTMP (deoxythymidine monophosphate), dTDP, or dTTP (for the di- and tri- phosphates, respectively) .


Chemical Reactions Analysis

Thymidine is incorporated into dividing cells and the level of this incorporation, measured using a liquid scintillation counter, is proportional to the amount of cell proliferation . For example, lymphocyte proliferation can be measured this way in lymphoproliferative disorders .


Physical And Chemical Properties Analysis

Thymidine exists in solid form as small white crystals or white crystalline powder . It has a molecular weight of 242.229 u and a melting point of 185 °C . The stability of deoxythymidine under standard temperature and pressure (STP) is very high .

Future Directions

More recently developed assays have eliminated the need to use radioisotopes . These assays provide significant advantages to the researcher . Some of these products include 5-bromo-2’-deoxyuridine (BrdU), a nucleoside analog that is detected during active DNA synthesis using immunohistochemistry . This approach can serve to incrementally build profiles of biodistribution for stem cells, which is essential for both research and therapeutic purposes .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(114C)methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-ROLIIFIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH3]C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927134
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~14~C)methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymidine-alpha-14C

CAS RN

13123-07-4, 30819-56-8
Record name Thymidine-alpha-14C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymidine, labeled with carbon-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030819568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~14~C)methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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